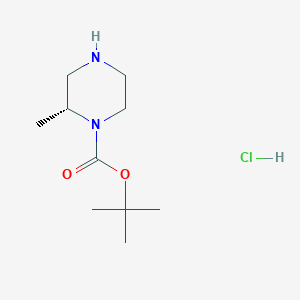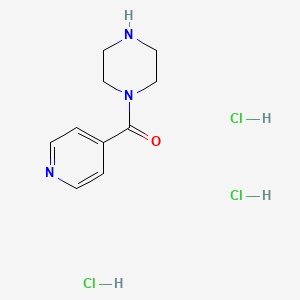![molecular formula C12H10F3N3 B1438032 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010928-50-3](/img/structure/B1438032.png)
4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
4-(2,3,4-Trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. The presence of trifluoromethyl groups and the imidazo[4,5-c]pyridine core endows the compound with distinct physicochemical characteristics, making it a valuable entity in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine and incorporating fluorinated phenyl groups through nucleophilic substitution reactions, followed by cyclization to form the imidazo[4,5-c]pyridine ring .
Industrial Production Methods: Industrial production methods often leverage high-yield synthetic routes that can be scaled up efficiently. These methods may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the trifluorophenyl group . The reaction conditions are optimized to ensure high purity and yield, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3,4-Trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazo[4,5-c]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and palladium catalysts are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-c]pyridine oxides, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .
Scientific Research Applications
4-(2,3,4-Trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The imidazo[4,5-c]pyridine core can interact with nucleic acids and proteins, influencing various cellular pathways .
Comparison with Similar Compounds
- 4-(2,3,5-Trifluorophenyl)pyridine
- 2,3,4-Trifluorophenyl-imidazo[1,2-a]pyridine
- 4-(2,3,4-Trifluorophenyl)-1H-imidazo[4,5-b]pyridine
Comparison: Compared to these similar compounds, 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exhibits unique properties due to the specific positioning of the trifluorophenyl group and the tetrahydro-imidazo[4,5-c]pyridine core. These structural differences result in distinct reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3/c13-7-2-1-6(9(14)10(7)15)11-12-8(3-4-16-11)17-5-18-12/h1-2,5,11,16H,3-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFJSIGNFYINTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=C(C(=C(C=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


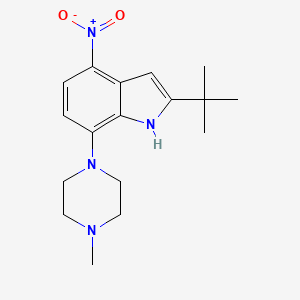
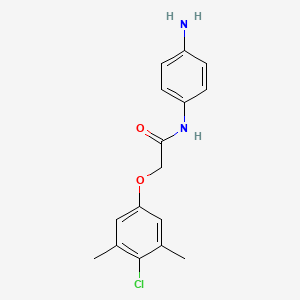

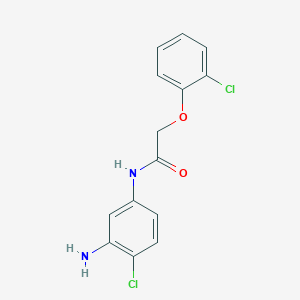
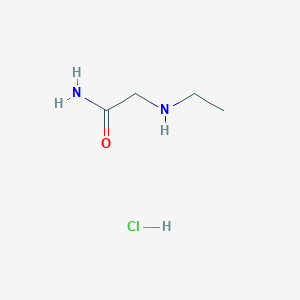

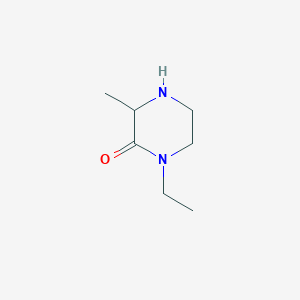



![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)
